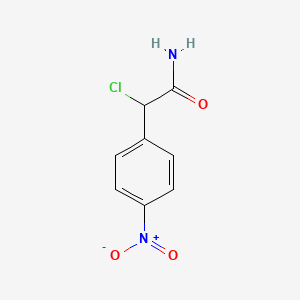

2-chloro-2-(4-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-7(8(10)12)5-1-3-6(4-2-5)11(13)14/h1-4,7H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLDNVWIAGLONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Chloro 2 4 Nitrophenyl Acetamide

Overview of Common Synthetic Pathways

The most common and commercially practiced synthesis involves the reaction of 4-nitroaniline (B120555) with chloroacetyl chloride. ontosight.aiprepchem.com The reaction is typically carried out in a suitable solvent and may use a base to neutralize the hydrochloric acid byproduct. One documented lab-scale procedure involves refluxing the two reactants, followed by purification with ethyl acetate (B1210297) and water. prepchem.com

A more detailed, industrial-scale process is outlined in patent CN111004141A. This method provides specific conditions that are optimized for high yield and purity. google.com

| Reactant 1 | Reactant 2 | Reagents/Solvents | Yield & Purity |

| p-Nitroaniline | Chloroacetyl chloride | Toluene, Sodium Carbonate, Water | 93% Yield, 98.3% HPLC Purity |

Data sourced from patent CN111004141A. google.com

Commercial Implications of Synthesis Routes

The commercial viability of any chemical process depends on factors such as cost of raw materials, reaction efficiency, safety, and scalability. The synthetic route to 2-chloro-N-(4-nitrophenyl)acetamide from p-nitroaniline is commercially attractive for several reasons:

Raw Material Availability: The starting material, p-nitroaniline, has a sufficient market supply from wide sources, ensuring a stable supply chain. google.com

Process Efficiency: The reaction is reported to be thorough, with high yields (over 90%) and high purity (over 98%), minimizing the need for extensive purification and reducing waste. google.com

Mild Conditions: The process operates under mild temperature and pressure conditions, which lowers energy costs and makes the process easier and safer to control on an industrial scale compared to methods requiring high pressure. google.com

Cost-Effectiveness: The combination of available raw materials, high efficiency, and simple process steps allows for effective cost control of the final product. google.com

Role As a Chemical Intermediate

Use in the Synthesis of Pharmaceutical Compounds

The most significant application of 2-chloro-N-(4-nitrophenyl)acetamide is as a precursor in the synthesis of tyrosine kinase inhibitors. chemicalbook.com Tyrosine kinases are enzymes that play a critical role in cellular growth and signaling pathways, and their inhibitors are a major class of modern targeted cancer therapies.

| Intermediate | Final Product/Target Class | Therapeutic Area |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (derived from the title compound) | Nintedanib | Idiopathic Pulmonary Fibrosis google.com |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) Inhibitors | Oncology (Anticancer) caymanchem.com |

| Not Specified | Oxindole Derivatives (as Tyrosine Kinase Inhibitors) | Oncology chemicalbook.com |

Other Industrial Applications

Beyond its established role in pharmaceutical synthesis, the chemical structure of 2-chloro-N-(4-nitrophenyl)acetamide and related compounds makes them subjects of broader research. Studies have investigated chloroacetamide derivatives for their biological activities, including potential antimicrobial and antifungal properties. ontosight.aiijpsr.info For example, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial activity against Klebsiella pneumoniae. mdpi.comscielo.br This suggests a potential for developing new agrochemicals or disinfectants, although this application is less commercially developed than its pharmaceutical uses. ontosight.aiijpsr.info

Spectroscopic and Structural Elucidation of 2 Chloro 2 4 Nitrophenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton and Carbon-13 NMR Chemical Shifts and Coupling Patterns

The ¹H and ¹³C NMR spectra of 2-chloro-N-(4-nitrophenyl)acetamide exhibit characteristic signals that can be assigned to the specific protons and carbons in the molecule. znaturforsch.com In a related compound, N-(4-nitrophenyl)-acetamide, the aromatic protons appear as a complex multiplet, while the methyl protons of the acetyl group show a singlet. znaturforsch.com For 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the aromatic protons are observed in the range of 7.29–8.48 ppm. mdpi.com

The ¹³C NMR spectrum of 2-chloro-N-(4-nitrophenyl)acetamide shows distinct signals for the carbonyl carbon, the carbon attached to the chlorine atom, and the aromatic carbons. znaturforsch.com In similar acetamides, the carbonyl carbon signal typically appears around 164-169 ppm. mdpi.comrsc.org For instance, in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the amide carbonyl signal is observed at 164.53 ppm, and the methylene (B1212753) carbon (CH₂) signal is at 42.81 ppm. mdpi.com The aromatic carbons in this derivative resonate between 115.27 and 152.44 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acetanilide Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| N-(4-Chloro-2-nitrophenyl)acetamide rsc.org | CDCl₃ | 10.25 (s, 1H), 8.77 (d, J=9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J=11.2 Hz, 1H), 2.29 (s, 3H) | 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6 |

| N-Methyl-N-(4-nitrophenyl)acetamide rsc.org | CDCl₃ | 8.29 (s, 2H), 7.40 (s, 2H), 3.33 (s, 3H), 2.01 (s, 3H) | 169.9, 149.9, 137.6, 134.4, 134.1, 130.9, 129.4, 129.3, 127.3, 125.5, 125.0, 37.3, 36.7, 22.6, 22.0 |

| N-(4-Iodo-2-nitrophenyl)acetamide rsc.org | CDCl₃ | 10.22 (s, 1H), 8.54 (d, J=9.0 Hz, 1H), 8.47 (s, 1H), 7.87 (d, J=10.7 Hz, 1H), 2.27 (s, 3H) | 168.9, 144.4, 136.5, 134.6, 133.9, 123.6, 84.6, 25.6 |

| 2-Nitroaniline rsc.org | CDCl₃ | 8.11 (d, J=8.6 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 6.81 (d, J=8.4 Hz, 1H), 6.70 (t, J=7.7 Hz, 1H), 6.08 (s, 2H) | 144.6, 135.6, 132.3, 126.2, 118.7, 116.9 |

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms. youtube.comsdsu.eduyoutube.comprinceton.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In 2-chloro-2-(4-nitrophenyl)acetamide, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.eduyoutube.com This is particularly useful for assigning the signals of the methylene (CH₂) group and the aromatic CH groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govnih.gov

The IR spectrum of 2-chloro-N-(4-nitrophenyl)acetamide shows characteristic absorption bands. nih.gov For a similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a strong absorption around 1678 cm⁻¹ is attributed to the C=O stretching of the secondary amide. mdpi.com In related N-phenyl-substituted acetamides, the N-H stretching vibration is typically observed in the range of 3200-3350 cm⁻¹. znaturforsch.com The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Raman spectroscopy complements IR spectroscopy and can be particularly useful for observing vibrations of non-polar bonds. nih.govnih.gov

Table 2: Key IR Absorption Frequencies for Acetanilide Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H Stretch | 3200 - 3350 | znaturforsch.com |

| C=O Stretch (Amide I) | ~1678 | mdpi.com |

| NO₂ Asymmetric Stretch | 1500 - 1560 | |

| NO₂ Symmetric Stretch | 1345 - 1385 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. nih.gov The calculated exact mass of 2-chloro-N-(4-nitrophenyl)acetamide (C₈H₇ClN₂O₃) is 214.0145 Da. nih.gov HRMS analysis would confirm this exact mass, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) and analysis of the resulting product ions. This provides detailed structural information by revealing how the molecule breaks apart. For 2-chloro-N-(4-nitrophenyl)acetamide, key fragmentation pathways would likely involve the loss of the chloroacetyl group, cleavage of the amide bond, and fragmentation of the nitrophenyl ring. The mass spectrum of 2-chloro-N-(4-nitrophenyl)acetamide shows significant peaks at m/z values of 214, 138, 108, and others, corresponding to the molecular ion and various fragment ions. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions of this compound

One of the key features of the molecular structure of 2-chloro-N-(4-nitrophenyl)acetamide is the presence of an intramolecular C—H⋯O hydrogen bond, which contributes to the formation of a six-membered ring and influences the planarity of the molecule. researchgate.netimist.ma The crystal structure is further stabilized by a network of intermolecular interactions. Notably, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains that propagate along the c-axis. researchgate.netresearchgate.net These chains are then organized into ribbons through short Cl⋯O contacts, further reinforcing the crystal packing. researchgate.net

A low-temperature crystallographic study has provided a more precise determination of the structure, confirming these interactions and offering a more detailed picture of the electron density distribution. imist.ma The planarity of the molecule is a significant aspect, with the nitro group being only slightly twisted out of the plane of the benzene (B151609) ring. nih.gov The acetamide (B32628) group also exhibits a specific conformation relative to the phenyl ring.

The crystallographic data from a study by Wen, Li, Xu, Tang, and Zhang (2006) is summarized in the table below. researchgate.net This data provides a quantitative basis for understanding the solid-state architecture of the molecule.

Interactive Data Table: Crystal Data and Structure Refinement for 2-chloro-N-(4-nitrophenyl)acetamide

| Parameter | Value |

| Empirical formula | C₈H₇ClN₂O₃ |

| Formula weight | 214.61 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 9.498(2) Åb = 9.457(2) Åc = 20.205(5) Å |

| Volume | 1814.9(7) ų |

| Z (molecules per unit cell) | 8 |

| Density (calculated) | 1.571 Mg/m³ |

| Absorption coefficient | 0.40 mm⁻¹ |

| F(000) | 880 |

| Crystal size | 0.35 x 0.12 x 0.08 mm |

| Theta range for data collection | 2.0 to 26.1° |

| Reflections collected | 9718 |

| Independent reflections | 1787 [R(int) = 0.038] |

| Completeness to theta = 26.1° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1787 / 0 / 127 |

| Goodness-of-fit on F² | 1.050 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.108 |

| R indices (all data) | R1 = 0.057, wR2 = 0.117 |

| Largest diff. peak and hole | 0.20 and -0.22 e.Å⁻³ |

Data sourced from Wen et al., Acta Cryst. (2006). E62, o4427–o4428. researchgate.net

This detailed crystallographic information is crucial for understanding the structure-property relationships of 2-chloro-N-(4-nitrophenyl)acetamide and serves as a foundation for computational modeling and the design of related compounds with specific desired properties.

Theoretical and Computational Investigations of 2 Chloro 2 4 Nitrophenyl Acetamide

In Silico Prediction of Spectroscopic Parameters for 2-chloro-2-(4-nitrophenyl)acetamide

In silico prediction of spectroscopic parameters involves using computational methods to calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are instrumental in the identification and characterization of novel compounds.

Despite the availability of computational chemistry software capable of these predictions, no published studies containing in silico spectroscopic data for this compound have been identified. While experimental spectroscopic data exists for the related isomer, 2-chloro-N-(4-nitrophenyl)acetamide, and computational studies have been conducted on other related molecules, this information is not applicable to the specific compound of interest as per the strict constraints of this article. Consequently, no data tables of predicted spectroscopic parameters for this compound can be provided.

Applications of 2 Chloro 2 4 Nitrophenyl Acetamide As a Synthetic Building Block and Model Compound

Precursor for Advanced Organic Intermediates in Fine Chemical Synthesis

2-Chloro-N-(4-nitrophenyl)acetamide serves as a crucial starting material or intermediate in the synthesis of more complex and high-value organic compounds. researchgate.net Its utility is particularly notable in the pharmaceutical industry. For instance, it is a key intermediate in a novel synthetic route for Nintedanib, a medication used to treat idiopathic pulmonary fibrosis and certain types of cancer. google.com

The typical synthesis of the core structure involves the reaction of 4-nitroaniline (B120555) with chloroacetyl chloride. ontosight.aiprepchem.com This straightforward acylation provides a bifunctional molecule ready for further transformations. The resulting 2-chloro-N-(4-nitrophenyl)acetamide can then undergo subsequent reactions, such as methylation, to produce other advanced intermediates like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. google.com The development of efficient, large-scale production methods for these intermediates is an active area of research, aiming to improve yields and reduce costs for the final active pharmaceutical ingredients. google.com

| Starting Material | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| p-Nitroaniline | Chloroacetyl chloride | 2-chloro-N-(4-nitrophenyl)acetamide | Key building block | ontosight.aiprepchem.com |

| 2-chloro-N-(4-nitrophenyl)acetamide | Dimethyl sulfate | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | Intermediate for Nintedanib | google.com |

Scaffold for the Construction of Diverse Heterocyclic Compounds

The class of N-(substituted phenyl)-2-chloroacetamides, to which 2-chloro-N-(4-nitrophenyl)acetamide belongs, is well-established for its role as a precursor in the synthesis of a wide variety of heterocyclic compounds. researchgate.netnih.gov The reactivity of the α-chloroacetamide moiety is central to these transformations, allowing for nucleophilic substitution reactions that lead to cyclization.

Researchers have utilized these building blocks to construct various heterocyclic systems, including:

Piperazinediones: Dimerization or reaction with amino acid derivatives can lead to the formation of 2,5-piperazinedione (B512043) rings. researchgate.netnih.gov

Thiadiazoles: Reaction with thiourea (B124793) or related sulfur-containing nucleophiles can yield substituted 1,3,4-thiadiazoles. researchgate.netnih.gov

Thieno[2,3-b]pyridines: This scaffold has been used in multi-step syntheses to create more complex fused heterocyclic systems.

Benzothiazoles, Benzimidazoles, and Benzoxazoles: The chloroacetamide group can react with appropriately substituted anilines (containing thiol, amine, or hydroxyl groups) to form these important heterocyclic structures, which are often found in biologically active molecules. mdpi.com

The presence of the nitro group on the phenyl ring can influence the reaction pathways and the properties of the resulting heterocyclic products. acs.org

| Heterocyclic System | General Synthetic Approach | Reference |

|---|---|---|

| 2,5-Piperazinediones | Reaction with amino acid esters or self-condensation | researchgate.netnih.gov |

| (Quinolin-8-yloxy)acetamides | Nucleophilic substitution with 8-hydroxyquinoline | researchgate.netnih.gov |

| 1,3,4-Thiadiazoles | Cyclocondensation with thiosemicarbazide (B42300) or similar reagents | researchgate.netnih.gov |

| Benzothiazoles | Reaction with 2-aminothiophenol (B119425) derivatives | mdpi.comorgsyn.org |

Role in the Generation of Structurally Complex and Chiral Molecules

While 2-chloro-N-(4-nitrophenyl)acetamide itself is an achiral molecule, its role as a versatile building block extends to the synthesis of structurally complex and chiral molecules. The predictable reactivity of the chloroacetyl group allows for its incorporation into larger molecular frameworks.

The synthesis of Nintedanib is a prime example, where the core structure derived from 2-chloro-N-(4-nitrophenyl)acetamide is elaborated through several subsequent steps to yield a complex molecule with multiple rings and functional groups. chemicalbook.com Furthermore, this building block can be used to synthesize inhibitors of enzymes like maternal embryonic leucine (B10760876) zipper kinase (MELK), which have potential applications in cancer therapy. caymanchem.com

The generation of chiral molecules can be achieved by reacting 2-chloro-N-(4-nitrophenyl)acetamide with a chiral nucleophile. The stereocenter of the nucleophile is retained in the product, leading to an enantiomerically enriched or pure compound. This strategy is a fundamental approach in asymmetric synthesis, allowing access to a wide range of chiral compounds, which are of paramount importance in medicinal chemistry.

Utilization as a Model Compound for Studying Fundamental Organic Reaction Mechanisms

The distinct functional groups within 2-chloro-N-(4-nitrophenyl)acetamide make it an excellent model compound for investigating fundamental principles of organic reactivity. ontosight.ai The molecule features a reactive electrophilic center at the carbon bearing the chlorine atom, a nucleophilic amide nitrogen (though its nucleophilicity is reduced by the attached aryl group), and an aromatic ring that is deactivated by the strongly electron-withdrawing nitro group. ontosight.ai

Studies on this and related molecules provide insights into:

Nucleophilic Substitution Reactions: The chloroacetyl group is highly susceptible to SN2 reactions with a variety of nucleophiles. ontosight.ai The kinetics and stereochemistry of these reactions can be readily studied.

Influence of Electronic Effects: The para-nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, which deactivates the phenyl ring towards electrophilic substitution but can influence the reactivity of the amide linkage. ontosight.ai

Intramolecular and Intermolecular Interactions: X-ray crystallography studies on 2-chloro-N-(4-nitrophenyl)acetamide have provided detailed information about its solid-state structure. researchgate.net These studies reveal the presence of intermolecular hydrogen bonds and other short-contact interactions, which govern the crystal packing and can provide insights into the molecule's physical properties and reactivity in the solid state. researchgate.netresearchgate.net For example, molecules are linked by N—H⋯O hydrogen bonds to form chains. researchgate.net

Development of Novel Synthetic Methodologies Leveraging the Reactivity of 2-chloro-N-(4-nitrophenyl)acetamide

The reliable reactivity of 2-chloro-N-(4-nitrophenyl)acetamide has encouraged the development of new synthetic methods. A key area of development is in process chemistry, where the goal is to create more efficient, scalable, and cost-effective synthetic routes. A patent, for example, details a new method for synthesizing a derivative of this compound, focusing on mild reaction conditions and suitability for large-scale production. google.com

Furthermore, the functional groups present in 2-chloro-N-(4-nitrophenyl)acetamide allow for its use in modern synthetic transformations. While the chloroacetyl group is a classic handle for nucleophilic substitution, it could potentially participate in other reaction types. For instance, the chloro substituent might be leveraged in palladium-catalyzed cross-coupling reactions, although the deactivating nature of the nitro group could present challenges for some catalytic systems. The nitro group itself can be readily reduced to an amino group, opening up a vast array of subsequent derivatization possibilities, including diazotization and further coupling reactions. This functional group interconversion is a powerful strategy in multi-step organic synthesis.

Advanced Analytical Methodologies for the Quantification and Purity Assessment of 2 Chloro 2 4 Nitrophenyl Acetamide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separation science, offering unparalleled resolution for complex mixtures. For 2-chloro-2-(4-nitrophenyl)acetamide, various chromatographic methods are employed to ensure its identity, purity, and strength.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: A robust HPLC method for this compound would typically utilize a C18 column, which provides excellent retention and separation for moderately polar compounds. The mobile phase is generally a mixture of an aqueous buffer (often with a mild acid like phosphoric or formic acid to ensure sharp peak shapes) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comualberta.ca A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the main compound while also separating less polar and more polar impurities within a single analytical run. Detection is commonly performed using a UV detector set at a wavelength where the nitrophenyl chromophore exhibits strong absorbance.

Method Validation: A developed HPLC method must be rigorously validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its reliability. Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

| Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | > 0.999 |

| Accuracy (% Recovery) | 80.0% - 120.0% | 92.0% - 104.6% |

| Precision (% RSD) | ≤ 2.0% | < 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.18 ppm |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.38 ppm |

| Robustness | % RSD < 3% for minor changes | Passed (RSD < 2.3% for changes in flow rate and column temperature) |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC is highly valuable for the analysis of volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. The compound itself can be analyzed directly if it exhibits sufficient thermal stability.

A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. The instrument is equipped with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a more selective detector like an Electron Capture Detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of compounds with a wide range of boiling points. While derivatization to increase volatility is a common strategy in GC, it is often not necessary for impurity profiling where the impurities themselves are inherently volatile.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. wisc.edu For the synthesis of this compound, TLC can quickly confirm the consumption of the precursor, 4-nitroaniline (B120555).

A typical TLC system for this compound would use a silica (B1680970) gel plate as the stationary phase and a mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane) as the mobile phase. wisc.edu The separation is based on the differential adsorption of the compounds to the silica. The more polar a compound, the more strongly it adsorbs to the silica and the less it travels up the plate, resulting in a lower Retention Factor (Rf) value. The spots are visualized under UV light, as the aromatic nitro group makes the compound UV-active. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of both) on the same plate, one can track the reaction's progress.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate (B1210297) : Hexane (e.g., 1:2 v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf (Starting Material - 4-nitroaniline) | Higher Rf |

| Expected Rf (Product - this compound) | Lower Rf |

Spectrophotometric Methods (UV-Vis) for Concentration Determination and Reaction Kinetics

UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique that measures the absorption of light by a substance. Due to the presence of the 4-nitrophenyl group, this compound exhibits strong absorbance in the UV-Vis region, making this technique suitable for its concentration determination. A solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration is then calculated using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

This technique is also valuable for studying reaction kinetics. For example, in the synthesis of this compound from 4-nitroaniline, the reaction progress can be monitored by observing the change in the UV-Vis spectrum over time. As the reactant is converted to the product, the absorption spectrum of the reaction mixture will change, and the rate of this change can be used to determine the reaction's kinetic parameters.

Titrimetric Approaches for Purity and Functional Group Analysis

Titrimetry, a classic analytical method, can be adapted for the purity assessment of this compound by targeting its specific functional groups. While direct titration might be challenging, indirect methods can provide accurate and precise results.

One viable approach involves the chemical reduction of the nitro group to an amino group. The aromatic nitro group can be quantitatively reduced using a strong reducing agent, such as tin(II) chloride in an acidic medium or catalytic hydrogenation. commonorganicchemistry.comwikipedia.orgresearchgate.netjsynthchem.commasterorganicchemistry.com The resulting primary aromatic amine, 2-chloro-2-(4-aminophenyl)acetamide, is basic and can be titrated with a standardized solution of a strong acid, such as hydrochloric acid. The endpoint can be determined potentiometrically or with a suitable indicator. The purity of the original nitro compound is then calculated based on the stoichiometry of the reduction and the subsequent acid-base titration. This method provides a functional group-specific assay for the purity of the compound.

Another potential, though more complex, method would involve the hydrolysis of the chloroacetyl group to release a chloride ion. This can be achieved by heating the compound in a strong alkaline solution (e.g., sodium hydroxide). The released chloride ion can then be quantified by argentometric titration, where it is precipitated with a standardized solution of silver nitrate. The endpoint of this precipitation titration can be detected using methods such as the Mohr, Volhard, or Fajans method, or potentiometrically with a silver electrode.

Coupled Techniques (e.g., GC-MS, LC-MS, HPLC-UV) for Comprehensive Impurity Profiling

For a thorough understanding of the purity of this compound, coupled or hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification of volatile and semi-volatile impurities. As the separated components elute from the GC column, they enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern. This "fingerprint" allows for the confident identification of known impurities by comparison to a spectral library and aids in the structural elucidation of unknown impurities. For this compound, the mass spectrum shows a molecular ion peak (m/z 214) and characteristic fragment ions that can be used for its identification. nih.gov

| m/z (mass-to-charge ratio) | Potential Fragment Identity |

|---|---|

| 214 | Molecular Ion [M]+ |

| 138 | [M - C2H2ClO]+ or [4-nitroaniline]+ |

| 108 | [C6H4N]+ |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful tool for impurity profiling of pharmaceutical compounds. nih.govjapsonline.comyoutube.com It can analyze a wide range of compounds, including those that are non-volatile or thermally unstable. The LC separates the parent compound from its impurities, which are then detected and identified by the mass spectrometer. Modern high-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown impurities. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions and analyzing the resulting product ions. This is crucial for distinguishing between isomeric impurities, which have the same molecular weight but different structures.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While MS provides structural information, UV detection in HPLC is the workhorse for quantification. An HPLC system equipped with a photodiode array (PDA) detector can acquire the full UV spectrum of each eluting peak. This is useful for peak purity assessment, as a non-homogenous peak will exhibit a distorted spectrum. The combination of retention time and UV spectrum provides a high degree of confidence in the identification of known impurities when referenced against standards.

Emerging Research Directions and Future Perspectives for 2 Chloro 2 4 Nitrophenyl Acetamide

Integration of 2-chloro-2-(4-nitrophenyl)acetamide Synthesis with Flow Chemistry and Microreactor Technology

The conventional synthesis of 2-chloro-N-(4-nitrophenyl)acetamide typically involves the chloroacetylation of 4-nitroaniline (B120555) with chloroacetyl chloride in a suitable solvent, often with a base to scavenge the HCl byproduct. researchgate.net While effective, batch processes can present challenges in terms of scalability, heat management, and consistent product quality.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a compelling alternative. youtube.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater reproducibility. youtube.comacs.org

For the synthesis of this compound, a flow process could be envisioned where streams of 4-nitroaniline and chloroacetyl chloride are precisely mixed and heated in a microreactor for a very short residence time. The rapid heat and mass transfer inherent to microreactors would allow for excellent control over the exothermic acylation reaction, minimizing the formation of impurities. acs.org The continuous nature of the process facilitates direct scaling from milligram to kilogram quantities without the need for re-optimization, a significant advantage for industrial production. youtube.com The adoption of such green chemical conditions, potentially using more environmentally benign solvents, aligns with modern standards for sustainable chemical manufacturing. tandfonline.com

Exploration of Novel Catalytic Systems for Highly Efficient and Selective Derivatization

The this compound scaffold possesses multiple reactive sites, including the electrophilic carbon of the chloroacetyl group, the aromatic ring activated by the nitro group, and the nitro group itself, which can be reduced. These sites offer numerous opportunities for derivatization, and novel catalytic systems are being explored to control these transformations with high efficiency and selectivity.

The reactivity of the chloroacetyl group makes it an excellent handle for nucleophilic substitution, a cornerstone for building more complex molecules and heterocyclic systems like pyrroles and imidazoles. researchgate.net Recent research has demonstrated innovative catalytic approaches that go beyond simple substitution. For instance, a one-pot method using a copper catalyst (CuCl₂·2H₂O) in the presence of a base has been developed for the rearrangement of 2-chloro-N-aryl acetamides into valuable N-aryl glycines. rsc.org This type of catalytic rearrangement opens new pathways for creating amino acid derivatives from simple acetamide (B32628) precursors.

Furthermore, the amide functionality can act as a directing group in transition-metal-catalyzed C–H activation reactions. Iridium-catalyzed C–H alkynylation, for example, can selectively functionalize the aromatic ring at positions directed by the amide group, allowing for the precise installation of alkyne moieties that can be further transformed. acs.org Additionally, catalysts can be employed to selectively reduce the nitro group. Titanium complexes, for instance, have been used to facilitate the electrochemical reduction of nitroarenes to anilines, which would convert this compound into a bifunctional monomer for further reactions. acs.org

Computational Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds

Computational chemistry and materials design are powerful tools for predicting the properties of novel materials before their synthesis, saving significant time and resources. The this compound scaffold can be modeled using computational methods like Density Functional Theory (DFT) to understand its intrinsic electronic and structural properties. researchgate.netresearchgate.net

By using this molecule as a virtual building block, researchers can design and simulate the properties of advanced materials. For example, computational models can predict the outcomes of polymerization. After the in-silico reduction of the nitro group to an amine, creating a reactive site for polycondensation, simulations could predict the resulting polymer's electronic bandgap, mechanical tensile strength, and thermal stability. The presence of the electron-withdrawing nitro group significantly influences the electronic structure, and computational tools can precisely model how this feature would translate to the final material's optical and electronic properties. mdpi.comwikipedia.org This predictive capability allows for the high-throughput screening of numerous hypothetical polymers or frameworks, identifying candidates with desirable characteristics—such as those needed for organic semiconductors or high-performance plastics—and guiding synthetic chemists toward the most promising targets.

Role of this compound in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, and crystal engineering is the design of solid-state structures based on an understanding of these forces. libretexts.org The crystal structure of this compound reveals how specific intermolecular interactions dictate its assembly into a well-defined architecture. researchgate.net

X-ray diffraction studies show that this compound crystallizes in the orthorhombic space group Pbca. researchgate.net The primary interaction governing its crystal packing is the N–H···O hydrogen bond formed between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. This robust and directional interaction links the molecules into infinite chains, forming a foundational supramolecular synthon. researchgate.net The study of related nitro-substituted anilides and acetamides shows that other weak interactions, such as C–H···O and π-π stacking, also play crucial roles in stabilizing the three-dimensional crystal lattice. mdpi.comnih.govrsc.org

By understanding how the nitro, chloro, and amide groups participate in these interactions, researchers can apply the principles of crystal engineering. This knowledge can be used to design co-crystals, where this compound is combined with other molecules to create new solid-state forms with tailored properties, such as modified solubility or stability.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClN₂O₃ |

| Formula Weight | 214.61 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.498 (2) |

| b (Å) | 9.457 (2) |

| c (Å) | 20.205 (5) |

| Volume (ų) | 1814.9 (7) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 299 |

Potential for Advanced Functional Materials Synthesis (e.g., polymers, frameworks) from this compound

While primarily used as an intermediate, this compound possesses significant untapped potential as a monomer for the synthesis of advanced functional materials. rsc.org The molecule contains two key functional groups that can be exploited for polymerization: the highly reactive chloroacetyl group and the nitro group, which can be chemically reduced to an amino group.

A promising strategy involves the reduction of the nitro group to an amine, transforming the molecule into 2-amino-N-(chloromethylcarbonyl)aniline. This new molecule is an A-B type monomer, where the amino group (A) of one monomer can react with the chloroacetyl group (B) of another in a polycondensation reaction. This process would yield a novel polyamide with a unique structure, featuring a repeating unit derived from the original scaffold. The synthesis of polymers and copolymers from various acetamide monomers is well-documented, demonstrating the viability of incorporating such functionalities into polymer backbones. ontosight.aiacs.orgcmu.edu

The resulting polymers are expected to have valuable properties. The presence of aromatic rings and polar amide groups in the polymer backbone would likely impart high thermal stability and mechanical strength, characteristic of aromatic polyamides. oregonstate.edu Furthermore, the regular arrangement of the polar side groups could lead to interesting optical and electronic properties, making these materials candidates for applications in optoelectronics or as specialty engineering plastics. rsc.org This potential to serve as a precursor for high-performance polymers makes this compound a target of interest for future materials science research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-2-(4-nitrophenyl)acetamide, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving chloroacetylation of 4-nitrophenyl precursors. For example, analogous compounds like N-(substituted phenyl)-2-chloroacetamides are synthesized by reacting substituted anilines with chloroacetyl chloride in anhydrous conditions, followed by recrystallization . Purity validation typically employs HPLC (>95% purity threshold) and spectroscopic techniques:

- IR spectroscopy : Confirm C=O (amide I band, ~1650 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹).

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and acetamide CH₂Cl (δ ~4.2 ppm) .

Q. How do the nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group at the para position enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). The chloro group on the acetamide moiety can participate in SN2 reactions under basic conditions. For mechanistic studies, kinetic assays (e.g., monitoring reaction rates via UV-Vis spectroscopy) and DFT calculations (e.g., Fukui indices for electrophilic sites) are recommended .

Q. What analytical techniques are critical for characterizing this compound’s structural stability under varying pH conditions?

- Methodological Answer :

- pH-dependent stability studies : Use UV-Vis spectroscopy (200–400 nm) to track absorbance shifts indicative of degradation.

- LC-MS : Identify hydrolysis products (e.g., 4-nitroaniline or chloroacetic acid) under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound and reduce trial-and-error experimentation?

- Methodological Answer :

- Reaction path search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states.

- Machine learning : Train models on existing reaction databases to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates computational screening with experimental validation, reducing synthesis timelines by ~40% .

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect its physicochemical properties?

- Methodological Answer : Single-crystal XRD reveals:

- Hydrogen bonds : N–H···O (amide to nitro) and C–H···O (aromatic to carbonyl) interactions stabilize the lattice.

- Impact on solubility : Strong intermolecular forces reduce solubility in non-polar solvents. Use Hirshfeld surface analysis to quantify interaction contributions .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer :

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 243–323 K.

- 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of protons. For example, J-coupling constants >8 Hz indicate vicinal diastereotopic protons in rigid structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.